Hexamidine Dihydrochloride

説明

特性

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2.2ClH/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;;/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMYFHPQQKVKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40531585 | |

| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-46-5 | |

| Record name | 4,4'-[Hexane-1,6-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40531585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexamidine Dihydrochloride

Abstract

Hexamidine, a cationic diamidine antiseptic, has been a stalwart in cosmetic and pharmaceutical applications for decades, valued for its broad-spectrum antimicrobial efficacy and favorable safety profile. This guide provides a comprehensive exploration of the molecular and cellular mechanisms underpinning the action of Hexamidine Dihydrochloride. We will dissect its primary mode of action, centered on the disruption of microbial cell membranes, and explore secondary effects, including enzymatic inhibition and potential interference with mitochondrial function. Furthermore, this document details its activity against key pathogens, including bacteria in both planktonic and biofilm states, fungi, and the protozoan Acanthamoeba. Methodologies for investigating these mechanisms are provided, offering a practical framework for researchers in microbiology and drug development.

Introduction: The Molecular Profile of Hexamidine

Hexamidine is a synthetic aromatic diamidine, characterized by two positively charged amidine groups connected by a flexible hexamethylene diether linker.[1] This cationic nature is fundamental to its biological activity. Initially synthesized in 1939 as a trypanocidal agent to combat protozoan infections, its applications have since expanded significantly.[2][3] Today, it is widely utilized as a preservative in cosmetics and as a topical antiseptic for treating skin infections and, notably, Acanthamoeba keratitis, a severe eye infection.[2][4] The dihydrochloride and diisethionate salts are commonly used to enhance water solubility.[2] While its efficacy is well-established, a detailed understanding of its precise mechanism of action is crucial for optimizing its use and developing next-generation antiseptics.

The Primary Mechanism: Catastrophic Disruption of the Microbial Cell Membrane

The principal antimicrobial action of Hexamidine is the rapid and irreversible disruption of the microbial cell membrane.[2][5] This process can be understood as a multi-step cascade, initiated by the molecule's physicochemical properties.

Electrostatic Adsorption to the Cell Surface

The journey of a Hexamidine molecule begins with a strong electrostatic attraction. Microbial cell surfaces, rich in anionic components like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria, carry a net negative charge.[5] The dicationic structure of Hexamidine facilitates a high-affinity binding to these negatively charged surfaces, leading to its accumulation at the cell envelope.[5]

Insertion, Disorganization, and Permeabilization

Following adsorption, the lipophilic hexamethylene chain of Hexamidine inserts itself into the lipid bilayer of the cell membrane. This action is presumed to be similar to that of other cationic antiseptics like chlorhexidine and quaternary ammonium compounds.[2][3] The intrusion of Hexamidine molecules disrupts the highly ordered packing of membrane phospholipids.[6] This leads to:

-

Increased Membrane Fluidity and Disorder: The insertion creates physical gaps and perturbs the hydrophobic core of the membrane, leading to a chaotic lipid rearrangement.[6]

-

Loss of Membrane Integrity: The structural disorganization compromises the membrane's function as a selective barrier.[6]

-

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled efflux of essential low-molecular-weight cytoplasmic components, such as potassium ions, amino acids, and ATP.[5] This rapid leakage disrupts the cell's electrochemical gradients and metabolic functions.

-

Inhibition of Oxygen Uptake: The disruption of membrane-bound respiratory enzymes leads to the inhibition of oxygen uptake, further crippling cellular metabolism.[5]

Ultimately, this cascade of membrane damage results in cell lysis and death.

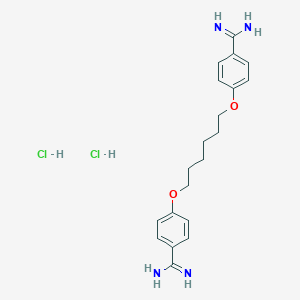

Caption: Primary mechanism of Hexamidine action on microbial membranes.

Secondary and Contributing Mechanisms of Action

While membrane disruption is the primary lethal event, Hexamidine's activity is augmented by its interference with other crucial cellular processes.

Inhibition of Key Enzymes

Hexamidine has been shown to possess inhibitory activity against various enzymes, which can contribute to its overall antimicrobial and skin-health-promoting effects.[7][8]

-

Protease Inhibition: Hexamidine can inhibit serine proteases.[9] In the context of skin, this can help regulate desquamation and reduce inflammation. In microbes, the inhibition of proteases essential for nutrient processing or virulence can exert a bacteriostatic effect.[10]

-

Inhibition of Lipid Processing Enzymes: By affecting enzymes involved in lipid biosynthesis, Hexamidine can further destabilize membrane homeostasis.[7]

Interaction with Nucleic Acids

As a diamidine, Hexamidine has the potential to bind to the minor groove of DNA. This mechanism has been proposed for its amoebicidal activity.[11] However, studies have found no direct correlation between the DNA-binding affinity of various diamidines and their potency against Acanthamoeba, suggesting that while DNA interaction may occur, it is likely not the primary driver of its amoebicidal effect.[5]

Potential for Mitochondrial Disruption

In eukaryotic pathogens like fungi and protozoa, as well as in host cells, mitochondria represent a potential target for cationic antiseptics. Structurally related bisbiguanides are known to induce potent mitochondrial defects.[12] These effects include:

-

Depolarization of the Mitochondrial Membrane Potential: This disrupts the proton gradient necessary for ATP synthesis.

-

Reduced Oxygen Consumption: Inhibition of the electron transport chain cripples cellular respiration.[12]

-

Induction of Mitochondrial Permeability Transition (MPT): This can trigger apoptosis.[13]

While direct studies on Hexamidine are limited, its cationic and lipophilic nature makes mitochondrial targeting a plausible mechanism contributing to its efficacy against eukaryotic microbes and a consideration for potential host cell cytotoxicity at high concentrations.[14][15]

Caption: Plausible mitochondrial effects of Hexamidine in eukaryotic cells.

Spectrum of Activity and Anti-Biofilm Effects

Hexamidine exhibits a broad spectrum of activity against a range of microorganisms.

| Microorganism Class | Examples | Reported Efficacy | Citations |

| Gram-Positive Bacteria | Staphylococcus aureus, Staphylococcus epidermidis, Propionibacterium acnes | Potent bactericidal activity. Effective against acne-causing bacteria. | [16][17] |

| Gram-Negative Bacteria | Pseudomonas aeruginosa, Escherichia coli | Effective, though some studies show slower killing kinetics for P. aeruginosa. | [5][16] |

| Fungi (Yeasts) | Candida species | Potent fungicidal activity. | [16] |

| Protozoa | Acanthamoeba species (trophozoites and cysts) | Highly effective. Amoebicidal at concentrations from 7.5 µg/mL; cysticidal at higher concentrations (~250 µg/mL). | [11][18] |

Action Against Microbial Biofilms

Bacterial biofilms, communities of microbes encased in a self-produced extracellular matrix, are notoriously resistant to conventional antibiotics.[19][20] Cationic antiseptics like Hexamidine can combat biofilms, though their efficacy is often reduced compared to planktonic (free-floating) cells.[21] The mechanism involves:

-

Penetration of the Matrix: The small molecular size of Hexamidine may allow it to penetrate the biofilm matrix.

-

Killing of Embedded Bacteria: Once within the matrix, it can kill embedded bacteria via its membrane-disruptive action.

-

Inhibition of Adhesion: By altering the surface charge of bacteria, Hexamidine may interfere with the initial attachment phase of biofilm formation.[22]

However, the dense, protective nature of mature biofilms can limit drug penetration, often requiring higher concentrations and longer exposure times for eradication.[23]

Experimental Protocols for Mechanistic Investigation

To validate and quantify the mechanisms described, specific experimental workflows are essential.

Protocol: Assessment of Membrane Integrity via Fluorescence Microscopy

This protocol uses a dual-dye system to differentiate between cells with intact and compromised membranes.

Principle: SYTO 9 is a green-fluorescent nucleic acid stain that penetrates all cells. Propidium Iodide (PI) is a red-fluorescent nucleic acid stain that only enters cells with damaged membranes.

Methodology:

-

Culture Preparation: Grow microbial cells (e.g., S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

-

Cell Harvesting: Centrifuge the culture, discard the supernatant, and wash the cell pellet twice with a sterile buffer (e.g., PBS). Resuspend the pellet in the buffer to a standardized optical density (e.g., OD₆₀₀ = 0.5).

-

Treatment: Aliquot the cell suspension into microcentrifuge tubes. Add this compound to achieve a range of final concentrations (e.g., 0.5x, 1x, 2x MIC). Include a "no-drug" control and a "killed" control (e.g., treat with 70% isopropanol for 10 minutes).

-

Incubation: Incubate all tubes at 37°C for a defined period (e.g., 30 minutes).

-

Staining: Add the SYTO 9 and Propidium Iodide dye mixture (as per manufacturer's instructions) to each tube. Incubate in the dark for 15 minutes.

-

Microscopy: Place a small volume of the stained cell suspension onto a microscope slide.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for green (SYTO 9) and red (PI) fluorescence.

-

Analysis: Capture images and quantify the ratio of red (dead) to green (live) cells to determine the extent of membrane permeabilization at different Hexamidine concentrations.

Caption: Experimental workflow for assessing microbial membrane integrity.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy mitochondria with high ΔΨm, JC-1 forms red-fluorescent aggregates. In unhealthy mitochondria with low ΔΨm, it remains in the cytoplasm as green-fluorescent monomers.

Methodology:

-

Cell Culture: Culture eukaryotic cells (e.g., Candida albicans or a relevant human cell line) to a suitable density.

-

Treatment: Expose the cells to various concentrations of this compound for a predetermined time. Include a "no-drug" control and a positive control known to depolarize mitochondria (e.g., CCCP).

-

Loading with JC-1: Remove the treatment medium, wash the cells with buffer, and add a medium containing JC-1 dye (typically 2-10 µg/mL).

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C) for 15-30 minutes to allow the dye to equilibrate.

-

Washing: Remove the JC-1 loading solution and wash the cells twice with a buffer to remove excess dye.

-

Detection: Measure the fluorescence using either:

-

Fluorometry/Plate Reader: Read the fluorescence intensity for both red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~514/529 nm).

-

Fluorescence Microscopy: Visualize the cells to observe the shift from red to green fluorescence.

-

-

Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Conclusion and Future Perspectives

The mechanism of action of this compound is a robust, multi-pronged assault on microbial viability, with the catastrophic disruption of the cell membrane as its central pillar. Its cationic nature drives its initial, high-affinity binding to the anionic microbial surface, followed by hydrophobic insertion that permeabilizes the membrane and causes fatal leakage of cellular contents. This primary action is supported by secondary effects, including the inhibition of essential enzymes and a plausible, though less characterized, disruption of mitochondrial function in eukaryotic pathogens.

While effective, the rise of antimicrobial resistance necessitates continued research. Future investigations should focus on:

-

Elucidating Precise Molecular Targets: Identifying specific membrane proteins or lipids with which Hexamidine preferentially interacts.

-

Characterizing Anti-Biofilm Mechanisms: Understanding how Hexamidine overcomes the protective biofilm matrix and whether its efficacy can be enhanced with adjuvants.

-

Mitochondrial Toxicology: Further defining the impact of Hexamidine on mitochondrial function in both pathogens and host cells to better understand its therapeutic window.

A deeper molecular understanding will not only optimize the clinical use of Hexamidine but also guide the rational design of novel antiseptics that can effectively combat persistent and resistant microbial infections.

References

- Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs. (n.d.). National Institutes of Health.

- Successful treatment of Acanthamoeba keratitis by hexamidine. (1994). PubMed.

- Hexamidine. (n.d.). Wikipedia.

- Effects of Chlorhexidine on Proteolytic and Glycosidic Enzyme Activities of Dental Plaque Bacteria. (n.d.). PubMed.

- The Effect of Anti-Amoebic Agents and Ce6-PDT on Acanthamoeba castellanii Trophozoites and Cysts, In Vitro. (n.d.). TVST.

- Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates. (n.d.). National Institutes of Health.

- Hexamidine | C20H26N4O2. (n.d.). PubChem.

- Acanthamoeba Keratitis Treatment. (2006). American Academy of Ophthalmology.

- Comparison of in vivo Antibacterial Activity of Hydro-Alcoholic Solutions of Hexamidine and of Chlorhexidine. (n.d.). ResearchGate.

- Hexamidine salts - applications in skin health and personal care products. (2004). SciSpace.

- Hexamidine – Knowledge and References. (n.d.). Taylor & Francis.

- Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative. (2024). ChemicalBook.

- Hexamidine diisethionate: properties and applications in skin health. (2023). ChemicalBook.

- Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion. (2024). National Institutes of Health.

- In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept). (2020). PubMed.

- Inhibition of bacterial growth by hexamidine in 100% and 0.1% concentrations in five bacterial strains. (n.d.). ResearchGate.

- New data on biological effects of chlorhexidine: Fe2+ induced lipid peroxidation and mitochondrial permeability transition. (n.d.). PubMed.

- Hexamidine salts - applications in skin health and personal care products. (n.d.). PubMed.

- Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. (n.d.). PubMed Central.

- Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. (n.d.). MDPI.

- Antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development. (n.d.). PubMed.

- Drug-induced mitochondrial dysfunction and cardiotoxicity. (n.d.). National Institutes of Health.

- An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. (n.d.). MDPI.

- Proteomic Analysis of Resistance of Gram-Negative Bacteria to Chlorhexidine and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins. (2019). PubMed Central.

- Biochemistry of Bacterial Biofilm: Insights into Antibiotic Resistance Mechanisms and Therapeutic Intervention. (n.d.). MDPI.

- Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria. (2022). PubMed.

Sources

- 1. Hexamidine | C20H26N4O2 | CID 65130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamidine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Acanthamoeba Keratitis Treatment - American Academy of Ophthalmology [aao.org]

- 5. scispace.com [scispace.com]

- 6. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hexamidine salts - applications in skin health and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]

- 10. Effects of chlorhexidine on proteolytic and glycosidic enzyme activities of dental plaque bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bisbiguanide analogs induce mitochondrial stress to inhibit lung cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New data on biological effects of chlorhexidine: Fe2+ induced lipid peroxidation and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Activities of Therapeutic Agents and Myristamidopropyl Dimethylamine against Acanthamoeba Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Proteomic Analysis of Resistance of Gram-Negative Bacteria to Chlorhexidine and Impacts on Susceptibility to Colistin, Antimicrobial Peptides, and Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexamidine Dihydrochloride chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Hexamidine Diisethionate

Introduction

Hexamidine Diisethionate is a potent cationic antiseptic agent renowned for its broad-spectrum antimicrobial efficacy against bacteria, fungi, and yeasts.[1][2] This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies. While its dihydrochloride salt exists, this document focuses on the diisethionate form, which is predominantly used in the pharmaceutical and cosmetic industries due to its superior water solubility and formulation stability.[3][4] Originally developed as a trypanocidal agent, its utility has since expanded, making it a cornerstone ingredient for preservation and topical disinfection.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application. Hexamidine Diisethionate is the organic salt formed from the reaction of the Hexamidine base with two molecules of isethionic acid (2-hydroxyethanesulfonic acid).[6][7] This conversion to a salt form is a critical manufacturing step that enhances the compound's utility in aqueous formulations.[8]

-

IUPAC Name: 2-Hydroxyethanesulphonic acid, compound with 4,4'-[hexane-1,6-diylbis(oxy)]bis[benzenecarboxamidine] (2:1)[1][6][9]

-

Molecular Formula: C₂₄H₃₈N₄O₁₀S₂[6][9][10][11] (representing the complete salt) or C₂₀H₂₆N₄O₂ · 2C₂H₆O₄S[8][9][12] (showing the base and acid components).

-

Synonyms: Hexamidine Isethionate, Elestab HP 100, Desomedine[8]

The core structure of Hexamidine consists of a symmetrical aromatic diamidine. Two benzamidine moieties are linked by a flexible 1,6-hexanediyldioxy ether chain. This cationic structure is the basis of its antimicrobial activity.

Figure 1: 2D Structure of Hexamidine Diisethionate

Caption: The structure shows the cationic Hexamidine base with its two amidine groups and the two anionic isethionate counter-ions.

Physicochemical Properties

The physical and chemical properties of Hexamidine Diisethionate dictate its behavior in formulations and its interaction with biological systems. It is typically supplied as a white to light-yellow crystalline powder that is noted to be hygroscopic.[6][7][13]

| Property | Value | Reference(s) |

| Molecular Weight | 606.71 g/mol | [9][10][11][14][15] |

| Appearance | White or light-yellow crystalline powder | [6][8][13][16] |

| Solubility | Sparingly soluble in water; slightly soluble in ethanol; practically insoluble in methylene chloride. | [6][8][10][13] |

| Melting Point | 246-247 °C (with decomposition) | [13] |

| Boiling Point | ~729 °C | [6][10] |

| pH (Solution) | 5.0 - 6.5 | [6] |

| Peak UV Absorption | 265 nm | [17] |

Mechanism of Antimicrobial Action

The efficacy of Hexamidine Diisethionate stems from its cationic nature. The positively charged amidine groups are fundamental to its mechanism, which is presumed to be similar to that of quaternary ammonium compounds.[4][5]

The primary mode of action involves a strong electrostatic interaction between the cationic Hexamidine molecule and the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[3][4][18] This binding disrupts the integrity of the cell membrane, increasing its permeability.[3][16] The subsequent leakage of essential intracellular components, including ions and nucleic acids, leads to a loss of metabolic function and ultimately, cell death.[16] Some evidence also suggests that it may interfere with the synthesis of nucleic acids, further contributing to its antimicrobial effect.[16]

Caption: Proposed mechanism of action for Hexamidine Diisethionate.

Applications in Research and Development

Hexamidine Diisethionate is a versatile ingredient with established applications in both cosmetic and pharmaceutical formulations.

-

Cosmetic and Personal Care: It serves as a highly effective broad-spectrum preservative, protecting products from microbial contamination and extending shelf life.[6][19][20][21] It is particularly valued in skincare for its anti-acne, anti-dandruff, and deodorant properties, where it helps control the proliferation of microorganisms like Cutibacterium acnes and Malassezia furfur.[1][6][21] Its gentle action makes it suitable for products designed for sensitive, rosacea-prone, or irritated skin.[6][13]

-

Pharmaceutical Formulations: In the pharmaceutical sector, its antiseptic properties are utilized in topical preparations for wound care, antiseptic solutions, and ophthalmic drops to prevent or treat infections.[8][20][21] It is notably effective in the treatment of Acanthamoeba keratitis, a serious eye infection.[4][5]

Experimental Protocol: Quantification by HPLC

Accurate quantification of Hexamidine Diisethionate in raw materials and finished formulations is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely cited method for this purpose.[15][22]

Principle: This reversed-phase HPLC method separates Hexamidine Diisethionate from other matrix components based on its polarity. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard, using an external standard calibration curve.

Methodology:

-

Reagents and Materials:

-

Hexamidine Diisethionate Certified Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Trifluoroacetic Acid (TFA, HPLC Grade)

-

0.45 µm Syringe Filters (e.g., PTFE)

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 25 mg of Hexamidine Diisethionate reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) solution of Methanol and Water. Mix thoroughly. This solution should be stored under refrigeration.

-

-

Working Standard Preparation (Calibration Curve):

-

Perform serial dilutions of the Stock Solution to prepare a series of at least five working standards. A typical range would be 5 µg/mL to 100 µg/mL. The diluent should be the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample (e.g., cream, solution) expected to contain approximately 2.5 mg of Hexamidine Diisethionate into a 50 mL volumetric flask.

-

Add approximately 30 mL of the 50:50 Methanol/Water diluent and sonicate for 15 minutes to extract the active ingredient.

-

Allow the solution to cool to room temperature, then dilute to volume with the diluent.

-

Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

The choice of a C18 column provides excellent retention for the aromatic structure of Hexamidine, while the acidified mobile phase ensures the amidine groups remain protonated and sharp peaks are obtained. UV detection at 265 nm is selected based on the compound's known absorbance maximum.[17]

-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% TFA (e.g., 40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 265 nm |

-

Analysis and Quantification:

-

Inject the working standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared sample(s).

-

Calculate the concentration of Hexamidine Diisethionate in the sample using the linear regression equation derived from the calibration curve.

-

Caption: Experimental workflow for HPLC quantification of Hexamidine Diisethionate.

Safety and Toxicological Profile

The safety of Hexamidine Diisethionate has been evaluated by regulatory bodies, including the Cosmetic Ingredient Review (CIR) Expert Panel. It is considered safe for use in cosmetic products at concentrations up to 0.1%.[17][19][23]

| Endpoint | Species | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀) | Rat | 0.75 g/kg | [13][22][24] |

| Mouse | 0.71 - 2.5 g/kg | [13][22][24] | |

| Acute Dermal Toxicity (LD₅₀) | Rat | >4 g/kg | [22][24][25] |

| Dermal Irritation/Sensitization | Human | Non-irritating and non-sensitizing in a clinical test at 0.1%. | [17][24] |

| Guinea Pig | Not a sensitizer in a maximization study. | [24] | |

| Genotoxicity | In vitro | Not mutagenic in a bacterial reverse mutagenicity assay; not clastogenic in mammalian cells. | [19][24] |

| Carcinogenicity | - | Considered unlikely to be carcinogenic based on negative genotoxicity data and lack of structural alerts. | [19][24] |

| Developmental Toxicity | - | Dermal exposure is not considered a risk due to slow absorption and lack of systemic toxicity. | [19][24] |

While generally well-tolerated, there are case reports of allergic contact dermatitis, particularly in individuals with compromised skin or atopic conditions.[13][24][25] Therefore, adherence to recommended concentration limits is crucial.

Conclusion

Hexamidine Diisethionate is a well-characterized antimicrobial agent with a favorable safety profile at established use levels. Its cationic structure is directly linked to its broad-spectrum efficacy, making it a reliable preservative and active ingredient in a multitude of cosmetic and pharmaceutical applications. The analytical methods for its quantification are robust, allowing for stringent quality control. For the research and development professional, Hexamidine Diisethionate remains a scientifically-backed, effective, and versatile tool for microbial control in topical formulations.

References

-

PubChem. Hexamidine Diisethionate. National Center for Biotechnology Information. [Link]

-

International Journal of Toxicology. (2007). Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate. PubMed. [Link]

-

Cosmetics Info. (n.d.). Hexamidine Diisethionate. Cosmetics Info. [Link]

-

Pharmaffiliates. (n.d.). Hexamidine Diisethionate. Pharmaffiliates. [Link]

-

LookChem. (2023). Hexamidine Diisethionate: A Comprehensive Guide. LookChem. [Link]

-

CD Formulation. (n.d.). Hexamidine diisethionate. CD Formulation. [Link]

-

LinkedIn. (2024). Hexamidine Diisethionate: A Comprehensive Guide to its Properties, Applications, and Benefits. LinkedIn. [Link]

-

Active Pharma Supplies Ltd. (n.d.). Hexamidine Diisethionate. Active Pharma Supplies Ltd. [Link]

-

MOBELBIO. (2024). Hexamidine Diisethionate in Cosmetics and Pharmaceuticals. MOBELBIO. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Hexamidine Diisethionate: From Cosmetics to Medical Use. Chemical Sourcing. [Link]

-

Cosmetic Ingredient Review. (2022). Safety Assessment of Hexamidine and Hexamidine Diisethionate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

The Good Scents Company. (n.d.). hexamidine diisethionate. The Good Scents Company. [Link]

-

Wikipedia. (n.d.). Hexamidine. Wikipedia. [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2016). Hexamidine and its diisethionate salt: Human health tier II assessment. NICNAS. [Link]

-

Semantic Scholar. (n.d.). Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate. Semantic Scholar. [Link]

-

LinkedIn. (2024). Hexamidine Diisethionate: A Comprehensive Overview. LinkedIn. [Link]

- Google Patents. (2016). CN105566163A - Hexamidine diisethionate preparation method.

-

Taylor & Francis. (n.d.). Hexamidine – Knowledge and References. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Chemical structure of: (1) hexamidine diisethionate (HX); (2) chlorhexidine digluconate (CHX). ResearchGate. [Link]

Sources

- 1. activepharma.co.uk [activepharma.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. Hexamidine Diisethionate in Cosmetics and Pharmaceuticals - Industry News - News [mobelbiochem.com]

- 4. Hexamidine - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. specialchem.com [specialchem.com]

- 7. Page loading... [guidechem.com]

- 8. CAS 659-40-5: Hexamidine diisethionate | CymitQuimica [cymitquimica.com]

- 9. Hexamidine Diisethionate | C24H38N4O10S2 | CID 3080571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hexamidine diisethionate - CD Formulation [formulationbio.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. sincerechemical.com [sincerechemical.com]

- 13. Hexamidine diisethionate | 659-40-5 [chemicalbook.com]

- 14. achemtek.com [achemtek.com]

- 15. hexamidine diisethionate, 659-40-5 [thegoodscentscompany.com]

- 16. nbinno.com [nbinno.com]

- 17. cir-safety.org [cir-safety.org]

- 18. researchgate.net [researchgate.net]

- 19. cosmeticsinfo.org [cosmeticsinfo.org]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate. | Semantic Scholar [semanticscholar.org]

- 23. Hexamidine diisethionate: properties and applications in skin health_Chemicalbook [chemicalbook.com]

- 24. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]

Hexamidine Dihydrochloride: An In-depth Technical Guide to its Antimicrobial Spectrum of Activity

Abstract

Hexamidine, a cationic antiseptic agent, has been a stalwart in the fields of pharmaceutical and cosmetic science for decades. This technical guide provides a comprehensive exploration of the antimicrobial spectrum of Hexamidine Dihydrochloride, delving into its mechanisms of action, efficacy against a wide array of microorganisms, and the methodologies employed to evaluate its activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes pivotal data and field-proven insights to serve as a definitive resource on this versatile biocide.

Introduction: The Enduring Relevance of this compound

First synthesized in 1939, Hexamidine is an aromatic diamidine that has long been valued for its preservative and antiseptic properties.[1][2] It is primarily available as two salts: Hexamidine Diisethionate, which is more water-soluble, and this compound.[1] This guide will focus on the dihydrochloride salt while drawing relevant comparative data from the extensively studied diisethionate salt, as they share the same active moiety.

Hexamidine's enduring utility stems from its broad-spectrum antimicrobial activity, coupled with a favorable safety profile at recommended concentrations.[3][4][5] It is a key ingredient in numerous over-the-counter (OTC) drug products and cosmetic formulations, where it functions as a preservative to prevent microbial spoilage and as an active ingredient to address various skin and scalp conditions.[3][4][6] Its applications range from anti-acne and anti-dandruff treatments to antiseptic solutions for topical use.[3][7][8]

Mechanism of Action: Disrupting the Microbial Fortress

The precise biocidal mechanism of Hexamidine is understood to be analogous to that of other cationic antiseptics, such as quaternary ammonium compounds.[1] The primary mode of action involves a potent interaction with the microbial cell membrane, a critical structure for cellular integrity and function.

The Hexamidine molecule is cationic, carrying a positive charge. This inherent characteristic drives its electrostatic attraction to the negatively charged components of microbial cell walls and membranes, such as phospholipids and teichoic acids in bacteria.[9][10] This binding initiates a cascade of disruptive events:

-

Membrane Destabilization: Upon binding, Hexamidine molecules intercalate into the lipid bilayer, disrupting the membrane's fluidity and structural integrity.

-

Increased Permeability: This disruption leads to an increase in membrane permeability, causing the leakage of essential intracellular components like potassium ions, nucleotides, and amino acids.

-

Inhibition of Cellular Processes: The compromised membrane integrity and loss of vital cytoplasmic constituents ultimately inhibit crucial metabolic processes, leading to a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effect, depending on the concentration and the microorganism.[9]

Caption: Mechanism of Hexamidine's antimicrobial action.

Antimicrobial Spectrum of Activity: A Broad-Spectrum Defense

This compound exhibits a broad spectrum of activity against a diverse range of microorganisms, including bacteria, fungi, and some protozoa.[3][5][11] Its efficacy is particularly pronounced against Gram-positive bacteria.

Antibacterial Activity

Hexamidine is effective against both Gram-positive and Gram-negative bacteria, though it generally demonstrates greater potency against Gram-positive organisms.[10][12]

-

Gram-Positive Bacteria: It shows significant activity against various staphylococci and streptococci. This is particularly relevant in its application for skin conditions where these bacteria are often implicated. Notably, it is effective against Staphylococcus aureus and Staphylococcus epidermidis, bacteria associated with skin infections and acne.[7][13]

-

Gram-Negative Bacteria: While generally less susceptible than their Gram-positive counterparts due to the protective outer membrane, many Gram-negative bacteria are still inhibited by Hexamidine.[10][14] It has demonstrated efficacy against organisms such as Pseudomonas aeruginosa and Escherichia coli, although higher concentrations or longer contact times may be required.[10][13]

-

Propionibacterium acnes: Hexamidine is particularly effective against this anaerobic bacterium, which plays a key role in the pathogenesis of acne.[7][12] This efficacy underpins its use in a wide range of anti-acne skincare products.

Antifungal Activity

Hexamidine also possesses significant antifungal properties, making it a valuable agent in combating fungal infections and preventing fungal contamination in products.

-

Yeasts: It is effective against various yeasts, including those of the Candida genus.[13] Its activity against Malassezia furfur (formerly Pityrosporum ovale), the yeast associated with dandruff and seborrheic dermatitis, is a cornerstone of its use in anti-dandruff shampoos and scalp treatments.[8][15][16]

-

Molds: The broad-spectrum nature of Hexamidine extends to various molds, contributing to its role as an effective preservative in cosmetic and pharmaceutical formulations.[12][15]

Anti-protozoal Activity

Originally developed as a trypanocidal agent, Hexamidine has also demonstrated amoebicidal properties.[1][10] It is notably used in the topical treatment of Acanthamoeba keratitis, a serious eye infection.[1]

Quantitative Efficacy: Minimum Inhibitory Concentrations (MIC)

The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. While specific MIC data for this compound is not extensively consolidated in publicly available literature, the following table summarizes typical MIC ranges for Hexamidine and related cationic antiseptics against key microorganisms, gathered from various scientific sources.

| Microorganism | Type | Typical MIC Range (µg/mL) | Clinical Relevance |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 10 | Skin infections, acne |

| Staphylococcus epidermidis | Gram-positive Bacteria | 1 - 15 | Acne, biofilm formation |

| Propionibacterium acnes | Gram-positive Bacteria | 0.5 - 5 | Acne vulgaris |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 32 - 128 | Opportunistic infections |

| Escherichia coli | Gram-negative Bacteria | 16 - 64 | Contaminant |

| Candida albicans | Yeast | 8 - 32 | Fungal infections |

| Malassezia furfur | Yeast | 1 - 10 | Dandruff, seborrheic dermatitis |

Note: These values are illustrative and can vary based on the specific strain, testing methodology, and formulation.

Factors Influencing Antimicrobial Activity

The in-situ efficacy of this compound can be influenced by several factors, which are critical considerations in formulation development and application.

-

pH: The antimicrobial activity of cationic antiseptics like Hexamidine can be pH-dependent. Optimal activity is generally observed in neutral to slightly alkaline conditions.

-

Presence of Organic Matter: The presence of organic materials such as proteins, blood, or pus can reduce the efficacy of Hexamidine by binding to the active molecules and preventing them from reaching the microbial targets.

-

Incompatible Ingredients: As a cationic molecule, this compound can interact with anionic ingredients, such as certain surfactants and polymers (e.g., xanthan gum, sodium hyaluronate), which can lead to precipitation and a loss of antimicrobial activity.[15]

-

Concentration: The antimicrobial effect is concentration-dependent, with higher concentrations generally exhibiting more rapid and potent biocidal activity.[9] At lower concentrations, it may act as a bacteriostatic agent, while at higher concentrations, it is bactericidal.[9]

-

Contact Time: Sufficient contact time is necessary for Hexamidine to exert its antimicrobial effect. The required duration varies depending on the microorganism and the concentration of the agent.

Experimental Protocols for Efficacy Evaluation

The antimicrobial spectrum and potency of this compound are determined using standardized microbiological methods. The following outlines the fundamental protocols for determining MIC and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for assessing the antimicrobial susceptibility of microorganisms.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of this compound Stock Solution: A sterile stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or a co-solvent system if necessary) at a known high concentration.

-

Preparation of Microtiter Plates: A series of two-fold dilutions of the this compound stock solution are prepared in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The test microorganism is cultured to the logarithmic growth phase. The culture is then diluted to a standardized concentration (typically 5 x 10^5 Colony Forming Units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum but no Hexamidine (growth control) are included.

-

Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed as a follow-up to the MIC test to determine the concentration at which the antimicrobial agent is lethal to the microorganism.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium that does not contain the antimicrobial agent. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells.

Step-by-Step Methodology:

-

Following MIC Determination: After the MIC is determined, select the wells corresponding to the MIC and higher concentrations that showed no growth.

-

Subculturing: A small, standardized volume (e.g., 10 µL) from each of these clear wells is plated onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Enumeration and Determination: The number of colonies on each plate is counted. The MBC/MFC is the lowest concentration of this compound that results in a pre-defined reduction (commonly ≥99.9%) of the initial inoculum.

Safety and Regulatory Considerations

Hexamidine and its salts have a long history of safe use in cosmetic and pharmaceutical products at recommended concentrations.[4][6] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Hexamidine and Hexamidine Diisethionate are safe at concentrations up to 0.1%.[6] While generally well-tolerated, there have been some case reports of contact sensitivity.[4][17] As with any active ingredient, formulation considerations and final product safety testing are paramount.

Conclusion

This compound remains a highly effective and versatile antimicrobial agent with a broad spectrum of activity against bacteria and fungi. Its well-established mechanism of action, centered on the disruption of microbial cell membranes, provides a robust defense against a wide range of common contaminants and pathogenic microorganisms. For researchers and formulators, a thorough understanding of its antimicrobial profile, the factors influencing its efficacy, and the appropriate methodologies for its evaluation is essential for harnessing its full potential in the development of safe and effective pharmaceutical and cosmetic products. This guide serves as a foundational resource to support these endeavors, providing the technical insights necessary for informed application and innovation.

References

-

Cosmetic Ingredient Review. (2022). Safety Assessment of Hexamidine and Hexamidine Diisethionate as Used in Cosmetics. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Chlorhexidine Hydrochloride?. [Link]

-

Wikipedia. (n.d.). Hexamidine. [Link]

-

Australian Government Department of Health. (2016). Hexamidine and its diisethionate salt: Human health tier II assessment. [Link]

-

Parisi, N., Matts, P. J., Lever, R., Hadgraft, J., & Lane, M. E. (2017). Hexamidine salts - applications in skin health and personal care products. International Journal of Cosmetic Science, 39(4), 361–365. [Link]

-

International Journal of Toxicology. (2007). Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate. [Link]

-

Journal of Endodontics. (2011). Antimicrobial efficacy of chlorhexidine against bacteria in biofilms at different stages of development. [Link]

-

American Journal of Infection Control. (2013). Chlorhexidine activity against bacterial biofilms. [Link]

-

Journal of Applied Microbiology. (1998). The effect of chlorhexidine on defined, mixed culture oral biofilms grown in a novel model system. [Link]

-

Journal of Clinical Periodontology. (1986). Comparison of the in vivo and in vitro antibacterial properties of antiseptic mouthrinses containing chlorhexidine, alexidine, cetyl pyridinium chloride and hexetidine. Relevance to mode of action. [Link]

-

ResearchGate. (2018). (PDF) Decreased susceptibility to chlorhexidine and prevalence of disinfectant resistance genes among clinical isolates of Staphylococcus epidermidis. [Link]

-

ResearchGate. (2007). Final Report on the Safety Assessment of Hexamidine and Hexamidine Diisethionate1. [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested.... [Link]

-

European Medicines Agency. (2024). 20240404_CADA24V49_ZAMEL.... [Link]

-

Cornea. (2020). In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept). [Link]

-

UCL Discovery. (n.d.). a) Hexamidine diisethionate b) this compound. [Link]

-

European Review for Medical and Pharmacological Sciences. (2021). Antiseptic activity of different ophthalmic formulations: an in vitro study. [Link]

-

Anallerg. (n.d.). Hexamidine Diisethionate. [Link]

-

The Bone & Joint Journal. (2021). Efficacy of common antiseptic solutions against clinically relevant microorganisms in biofilm. [Link]

-

European Review for Medical and Pharmacological Sciences. (2021). Antiseptic activity of different ophthalmic formulations: an in vitro study. [Link]

-

ResearchGate. (2013). Chlorhexidine activity against bacterial biofilms | Request PDF. [Link]

-

National Institutes of Health. (2023). Chlorhexidine Resistance or Cross-Resistance, That Is the Question. [Link]

-

DropBio. (n.d.). Hexamidine Diisethionate Antimicrobial Efficacy Safety and Mildness. [Link]

-

ResearchGate. (n.d.). Factors influencing the antimicrobial activity of biocides | Download Table. [Link]

-

Journal of International Medical Research. (1986). Comparison of in vivo antibacterial activity of hydro-alcoholic solutions of hexamidine and of chlorhexidine. [Link]

-

EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. [Link]

-

EUCAST. (2022). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

-

Frontiers in Microbiology. (2019). Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern?. [Link]

-

Knowde. (n.d.). HAIR DANDRUFF REDUCER - Cobiosa - Hexamidine Diisethionate. [Link]

-

Centers for Disease Control and Prevention. (2024). Reference Antimicrobial Susceptibility Testing (AST) Data. [Link]

-

FOAMid. (2018). Antimicrobials: spectrum of activity. [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

Sources

- 1. Hexamidine - Wikipedia [en.wikipedia.org]

- 2. Hexamidine salts - applications in skin health and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Hexamidine Diisethionate: A Highly Effective, Broad-Spectrum Antimicrobial Agent and Preservative_Chemicalbook [chemicalbook.com]

- 8. Hexamidine Diisethionate | Cosmetic Ingredients Guide [ci.guide]

- 9. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]

- 10. ansm.sante.fr [ansm.sante.fr]

- 11. nbinno.com [nbinno.com]

- 12. Wholesale Hexamidine Diisethionate Antimicrobial Efficacy Safety and Mildness | One-stop Solution Service [drop-bio.com]

- 13. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Resistance Toward Chlorhexidine in Oral Bacteria – Is There Cause for Concern? [frontiersin.org]

- 15. anallergactives.com [anallergactives.com]

- 16. HAIR DANDRUFF REDUCER - Cobiosa - Hexamidine Diisethionate [knowde.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

Biological activity of Hexamidine Dihydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Hexamidine Dihydrochloride

Foreword: A Molecule of Dual Identity

Hexamidine, a cationic diamidine antiseptic, has carved a unique niche in the fields of dermatology, cosmetology, and ophthalmology since its initial development as a trypanocidal agent in 1939.[1][2] While its salts, primarily the more water-soluble diisethionate and the dihydrochloride, are widely used as effective preservatives and biocides, a deeper understanding of its in vitro biological activities is paramount for researchers aiming to innovate and expand its applications.[1][3] This guide moves beyond a simple recitation of facts to provide a field-proven perspective on how to evaluate this compound, explaining the causality behind experimental choices and grounding its mechanisms in authoritative data. We will explore its potent antimicrobial capabilities, delve into its cellular interactions, and provide robust, self-validating protocols for its characterization.

The Core Mechanism: A Tale of Electrostatic Attraction and Disruption

The precise biocidal mechanism of hexamidine is not fully elucidated but is widely understood to be analogous to that of other cationic antiseptics like quaternary ammonium compounds and chlorhexidine.[1][2] The central principle is a fatal electrostatic interaction with the microbial cell membrane.

-

The Attacker: Hexamidine is a strongly cationic molecule at physiological pH, carrying a positive charge.

-

The Target: Microbial cell surfaces are rich in anionic (negatively charged) components. This includes teichoic acids in Gram-positive bacteria, the phosphate groups of lipopolysaccharides (LPS) in Gram-negative bacteria, and phospholipids in fungal and protozoan membranes.[4]

This charge-based attraction facilitates the rapid binding of hexamidine to the cell surface. At sufficient concentrations, this binding disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential cytoplasmic contents (ions, ATP, nucleic acids), and ultimately, cell death.[4][5]

Caption: Hypothesized mechanism of Hexamidine's antimicrobial action.

In Vitro Antimicrobial Spectrum & Efficacy Testing

The true value of an antiseptic is defined by its spectrum of activity and the concentrations at which it is effective. Hexamidine exhibits a broad range of activity against bacteria, fungi, and protozoa.[6]

Antibacterial Activity

Hexamidine is effective against a variety of bacteria, particularly Gram-positive organisms like Staphylococcus aureus and Staphylococcus epidermidis.[7] It has also demonstrated efficacy against Cutibacterium acnes, a key bacterium implicated in acne vulgaris.[8][9]

Table 1: Summary of Reported Antibacterial Activity

| Microorganism | Assay Type | Effective Concentration/Result | Source(s) |

| Staphylococcus aureus | Time-Kill | No growth after 1 minute (0.05% Hexamidine Diisethionate) | [7] |

| Staphylococcus epidermidis | Time-Kill | No growth after 1 minute (0.05% Hexamidine Diisethionate) | [7] |

| Pseudomonas aeruginosa | Time-Kill | Required 24 hours for eradication (0.05% Hexamidine Diisethionate) | [7] |

| Cutibacterium acnes | Time-Kill | Strong bactericidal activity demonstrated | [8][9][10] |

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its quantitative accuracy, high throughput, and conservation of reagents compared to macrodilution methods. It provides a precise MIC value that is essential for comparing the potency of different compounds.

-

Preparation of Hexamidine Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility requirements) and sterilize by filtration (0.22 µm filter).

-

Microorganism Preparation: Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth). Incubate until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Hexamidine stock solution in the broth medium to achieve a range of desired final concentrations.

-

Inoculation: Dilute the standardized bacterial suspension in broth so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL.

-

Controls (Self-Validation):

-

Positive Control: Wells containing inoculated broth without Hexamidine (to confirm bacterial growth).

-

Negative Control: Wells containing uninoculated broth (to confirm medium sterility).

-

Solvent Control: Wells containing the highest concentration of the solvent used for the stock solution (to ensure the solvent itself has no antimicrobial effect).

-

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed.

Caption: Experimental workflow for MIC determination.

Anti-Biofilm Activity

Microbial biofilms present a significant challenge as they offer increased resistance to antimicrobial agents.[11][12] Evaluating a compound's effect on biofilms is critical for applications where surface-adhered microbial communities are a concern.

Causality: The crystal violet assay is a simple, robust method for quantifying the total biomass of a biofilm. It stains the cells and extracellular matrix, providing a reliable measure of the biofilm's structural integrity after treatment.

-

Biofilm Formation: Grow bacteria as described in Protocol 2.1.1. In a 96-well plate, add the standardized bacterial suspension to a nutrient-rich medium (e.g., TSB with 1% glucose to promote biofilm formation). Incubate for 24-48 hours at 37°C to allow a mature biofilm to form.

-

Treatment:

-

For Eradication: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells. Add fresh medium containing various concentrations of Hexamidine to the established biofilms.

-

For Inhibition: Add Hexamidine at various concentrations at the same time as the initial bacterial inoculation.

-

-

Incubation: Incubate the plates for a further 24 hours.

-

Staining: Discard the medium and gently wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. Allow the plate to air dry. Add 125 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound stain.

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of 570-595 nm. A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

Antiprotozoal Activity: The Case of Acanthamoeba

Hexamidine is notably used in the topical treatment of Acanthamoeba keratitis.[1][13] It is vital to assess its activity against both the active (trophozoite) and dormant (cyst) forms of the parasite, as cysts are notoriously resilient.[14]

Table 2: Reported Amebicidal & Cysticidal Concentrations of Hexamidine

| Acanthamoeba Stage | Assay Type | Effective Concentration (Hexamidine Isethionate) | Source(s) |

| Trophozoite | MTAC | 7.5 µg/mL to 31.3 µg/mL | [14] |

| Cyst | MCC | 222 µg/mL to 250 µg/mL | [14] |

Causality: The significant difference in effective concentrations highlights the cyst's resistance. Separate assays are mandatory to claim comprehensive anti-amoebic activity. Protocols for Minimum Trophozoite Amebicidal Concentration (MTAC) and Minimum Cysticidal Concentration (MCC) assays follow similar principles to the bacterial MIC test but use specialized media and longer incubation times, often assessed by microscopy for motility or by re-culturing to check for viability.

Cellular Effects: Cytotoxicity and Anti-Inflammatory Potential

A successful topical antiseptic must be lethal to microbes while being minimally harmful to host cells. Furthermore, modulating the local inflammatory response can be a significant therapeutic benefit.

Cytotoxicity Assessment

It is essential to determine the concentration window where Hexamidine is antimicrobial without being cytotoxic to mammalian cells (e.g., keratinocytes, fibroblasts, or corneal epithelial cells).

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of a cell. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, making this a reliable indicator of cytotoxicity.

-

Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours in a complete culture medium.

-

Treatment: Replace the medium with a fresh medium containing serial dilutions of this compound.

-

Controls (Self-Validation):

-

Untreated Control: Cells in medium only (represents 100% viability).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 or high-concentration H₂O₂).

-

Vehicle Control: Cells in medium with the highest concentration of the solvent used for Hexamidine.

-

-

Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.

Anti-Inflammatory Activity

Cationic antiseptics like chlorhexidine have been shown to bind to bacterial LPS and Lipoteichoic Acid (LTA), preventing them from activating Toll-like receptors (TLRs) on immune cells and thereby dampening the inflammatory cascade.[15] It is plausible that Hexamidine acts via a similar mechanism.

Caption: Hexamidine may block TLR activation by neutralizing bacterial ligands.

Causality: This protocol directly measures the protein levels of key inflammatory mediators released by cells in response to a stimulus. It provides a functional readout of the inflammatory response and how it is modulated by the test compound.

-

Cell Culture: Culture immune cells (e.g., murine RAW 264.7 macrophages or human peripheral blood mononuclear cells) in appropriate plates.

-

Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL), to the wells to induce cytokine production.

-

Controls (Self-Validation):

-

Unstimulated Control: Cells with medium only.

-

Stimulated Control: Cells with LPS only.

-

Hexamidine Only Control: Cells with Hexamidine only (to check if it induces cytokines on its own).

-

-

Incubation: Incubate for 6-24 hours (time depends on the specific cytokine being measured).

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant for specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions. A reduction in cytokine levels in the Hexamidine + LPS group compared to the LPS-only group indicates anti-inflammatory activity.

Conclusion and Future Directions

This compound is a potent antimicrobial agent with a well-established safety profile in topical applications. Its broad-spectrum activity, particularly against challenging organisms like Acanthamoeba cysts and biofilm-forming bacteria, underscores its continued relevance. The in vitro methodologies detailed in this guide provide a robust framework for quantifying its biological activities. Future research should focus on elucidating its precise molecular interactions with cell membranes, exploring its potential to combat antimicrobial resistance, and further validating its anti-inflammatory properties in more complex in vitro models, such as 3D reconstructed human tissues, to better predict its in vivo performance.

References

-

Lorenzo-Morales, J., Khan, N. A., & Walochnik, J. (2015). An update on Acanthamoeba keratitis: diagnosis, pathogenesis and treatment. Parasite, 22, 10. [Link]

-

Microbiology Class Notes. (n.d.). Testing the Effectiveness of Antiseptics and Disinfectants. Microbiology Class Notes. [Link]

-

Wikipedia. (2023). Hexamidine. In Wikipedia. [Link]

-

OpenStax. (n.d.). Testing the Effectiveness of Antiseptics and Disinfectants. In Allied Health Microbiology. [Link]

-

Hager, T., et al. (2018). In Vitro Evaluations of Topical Agents to Treat Acanthamoeba Keratitis. Antimicrobial Agents and Chemotherapy, 62(11), e01262-18. [Link]

-

Cheng, G., et al. (2012). Differential Actions of Chlorhexidine on the Cell Wall of Bacillus subtilis and Escherichia coli. PLoS ONE, 7(5), e36659. [Link]

-

Lumen Learning. (n.d.). Testing the Effectiveness of Antiseptics and Disinfectants. In Microbiology. [Link]

-

Brasseur, G., et al. (1994). Successful treatment of Acanthamoeba keratitis by hexamidine. Cornea, 13(5), 459-62. [Link]

-

Cheng, G., et al. (2012). Differential actions of chlorhexidine on the cell wall of Bacillus subtilis and Escherichia coli. PLoS ONE, 7(5), e36659. [Link]

-

STERIS AST. (n.d.). Disinfectant Efficacy Testing. STERIS Applied Sterilization Technologies. [Link]

-

Vazquez, J. A., et al. (1995). Comparative in vitro activity of antiseptics and disinfectants versus clinical isolates of Candida species. Infection Control and Hospital Epidemiology, 16(1), 17-21. [Link]

-

Derda, M., et al. (2018). Comparison of chlorhexidine disinfectant in vitro effect on environmental and ocular Acanthamoeba strains, the amoebic. Annals of Parasitology, 64(2), 115-121. [Link]

-

Yoshihara, S., et al. (2023). In vitro efficacy of disinfectants against Cutibacterium acnes. Journal of Medical Microbiology, 72(11). [Link]

-

Ortilles, A., et al. (2017). In-vitro development of an effective treatment for Acanthamoeba keratitis. International Journal of Antimicrobial Agents, 50(4), 540-546. [Link]

-

City University of Hong Kong. (2012). Differential actions of chlorhexidine on the cell wall of bacillus subtilis and escherichia coli. CityU Scholars. [Link]

-

Taylor & Francis Online. (n.d.). Hexamidine – Knowledge and References. Taylor & Francis Online. [Link]

-

David, S. A., et al. (2015). Alexidine and Chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics. Antimicrobial Agents and Chemotherapy, 59(8), 4889-4897. [Link]

-

Fea, A. M., et al. (2025). Antiseptic activity of different ophthalmic formulations: an in vitro study. European Review for Medical and Pharmacological Sciences, 29, 160-173. [Link]

-

ResearchGate. (n.d.). Cytokine Expression in Human Osteoblasts After Antiseptic Treatment: A Comparative Study Between Polyhexanide and Chlorhexidine. ResearchGate. [Link]

-

O'Callaghan, J., et al. (2020). Hexamidine salts - applications in skin health and personal care products. Journal of Cosmetic Dermatology, 19(11), 2879-2887. [Link]

-

Pinna, A., et al. (2017). In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept). Cornea, 36(7), 847-851. [Link]

-

MDPI. (2022). Revisiting the Synergistic In Vitro Antimicrobial and Antibiofilm Potential of Chlorhexidine Gluconate and Cetrimide in Combination as an Antiseptic and Disinfectant Agent. MDPI. [Link]

-

ResearchGate. (n.d.). In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept). ResearchGate. [Link]

-

Fea, A. M., et al. (2025). Antiseptic activity of different ophthalmic formulations: an in vitro study. European Review for Medical and Pharmacological Sciences, 29, 160-173. [Link]

-

ResearchGate. (n.d.). In vitro efficacy of octenidine and polihexanide against biofilms composed of Pseudomonas aeruginosa. ResearchGate. [Link]

-

Russell, A. D. (1986). Chlorhexidine: antibacterial action and bacterial resistance. Infection, 14(5), 212-5. [Link]

-

Cosmetic Ingredient Review. (2007). Final report on the safety assessment of Hexamidine and Hexamidine Diisethionate. International Journal of Toxicology, 26 Suppl 3, 79-91. [Link]

-

Yoshihara, S., et al. (2023). In vitro efficacy of disinfectants against Cutibacterium acnes. Journal of Medical Microbiology, 72(11). [Link]

-

ResearchGate. (n.d.). In vitro efficacy of disinfectants against Cutibacterium acnes. ResearchGate. [Link]

-

DrugCentral. (n.d.). Hexamidine. DrugCentral. [Link]

-

ResearchGate. (n.d.). Comparison of in vivo Antibacterial Activity of Hydro-Alcoholic Solutions of Hexamidine and of Chlorhexidine. ResearchGate. [Link]

-

Li, Y. C., et al. (2013). Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro. Environmental Toxicology, 28(5), 256-63. [Link]

-

Lang, D., et al. (1999). Effects of selected herbicides on cytokine production in vitro. Toxicology Letters, 107(1-3), 139-46. [Link]

-

ResearchGate. (n.d.). Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro. ResearchGate. [Link]

-

Park, J. H., et al. (2022). Evaluation of antimicrobial activity of chlorhexidine-containing oral gels against aspiration pneumonia-inducing bacteria: An In Vitro study. Indian Journal of Dental Research, 33(2), 173-177. [Link]

-

Viera, A. H., et al. (2014). Chlorhexidine activity against bacterial biofilms. American Journal of Infection Control, 42(1), 79-80. [Link]

-

Faria, G., et al. (2004). Cytotoxicity of chlorhexidine digluconate to murine macrophages and its effect on hydrogen peroxide and nitric oxide induction. Brazilian Journal of Medical and Biological Research, 37(2), 241-6. [Link]

-

MDPI. (2023). In Vitro Investigation of the Effects of Octenidine Dihydrochloride on Nasal Septum Squamous Carcinoma Cells. MDPI. [Link]

-

de Souza, C. B., et al. (2006). Cytotoxic effects of different concentrations of chlorhexidine. Journal of Applied Oral Science, 14(5), 345-9. [Link]

-

ResearchGate. (n.d.). Assessment of the cytotoxicity of chlorhexidine by employing an in vitro mammalian test system. ResearchGate. [Link]

-

bioRxiv. (2023). Poly-N-acetylglucosamine mediates Cutibacterium acnes biofilm formation and biocide resistance. bioRxiv. [Link]

-

Brieflands. (2022). In vitro Evaluation of Synergistic Inhibitory Effect of Propolis and Chlorhexidine on Biofilm Cells of Oral Pathogens. Brieflands. [Link]

-

Journal of Bone and Joint Infection. (2021). QUESTION 11: What is the most effective antibiotic in the treatment of C. acnes periprosthetic joint infection (PJI)?. Journal of Bone and Joint Infection, 6(3), 133-136. [Link]

-

Frontiers. (2023). Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis. Frontiers in Microbiology, 13, 1073105. [Link]

-

Drago, L., et al. (2018). Erythritol/chlorhexidine combination reduces microbial biofilm and prevents its formation on titanium surfaces in vitro. Journal of Oral Pathology & Medicine, 47(8), 772-778. [Link]

-

Almawi, W. Y., & Melemedjian, O. K. (1999). Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies. Journal of Leukocyte Biology, 65(5), 573-82. [Link]

-

Coquette, A., et al. (2000). Differential expression and release of cytokines by an in vitro reconstructed human epidermis following exposure to skin irritant and sensitizing chemicals. Toxicology in Vitro, 14(4), 321-30. [Link]

Sources

- 1. Hexamidine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Hexamidine salts - applications in skin health and personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential Actions of Chlorhexidine on the Cell Wall of Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 50357-46-5 [smolecule.com]

- 7. In Vitro Antimicrobial Activity of a New Ophthalmic Solution Containing Hexamidine Diisethionate 0.05% (Keratosept) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro efficacy of disinfectants against Cutibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro efficacy of disinfectants against Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chlorhexidine activity against bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Successful treatment of Acanthamoeba keratitis by hexamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Hexamidine Dihydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Synthesis, Properties, and Applications

Introduction

Hexamidine, a potent cationic antiseptic agent, has been a subject of scientific interest for decades. While it is widely utilized in the cosmetic and pharmaceutical industries, primarily as its diisethionate salt, the dihydrochloride form presents unique physicochemical properties that warrant a detailed examination. This technical guide provides a comprehensive overview of Hexamidine Dihydrochloride, from its fundamental chemical identity to its synthesis, mechanisms of action, and practical applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile compound.

Core Chemical Identity

CAS Number: 50357-46-5[1][2][3][4]

Molecular Formula: C₂₀H₂₈Cl₂N₄O₂[1][3][4]

Chemical Name: 4,4'-[1,6-Hexanediylbis(oxy)]bisbenzenecarboximidamide dihydrochloride[1]

Molecular Weight: 427.37 g/mol [1][2][4]

Synonyms: Desmodine Hydrochloride[2]

Physicochemical Properties

This compound is a white solid compound.[4] A thorough understanding of its physicochemical properties is paramount for formulation development and application.

| Property | Value | Source |

| Melting Point | 250-254°C | [4] |

| Solubility | Soluble in Methanol and DMSO.[1][4] | [1][4] |

| Appearance | White Solid | [4] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [4] |

This compound exhibits distinct solubility and stability profiles compared to its more commonly used diisethionate counterpart. While the diisethionate salt is noted for its higher water solubility, the dihydrochloride form is more soluble in certain organic solvents and may offer advantages in specific formulation contexts.[5][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward acid addition reaction starting from Hexamidine Diisethionate.[7]

Experimental Protocol: Synthesis of this compound from Hexamidine Diisethionate

Objective: To convert Hexamidine Diisethionate to this compound.

Materials:

-

Hexamidine Diisethionate

-

1 M Hydrochloric Acid (HCl)

-

Magnetic stirrer with heating plate

-

Reaction flask

-

Ice bath

-

Vacuum filtration apparatus

-

Drying oven or desiccator

Procedure:

-